Epicinchonidine
Overview
Description
Epicinchonidine is a stereoisomer and pseudo-enantiomer of cinchonidine, belonging to the cinchona alkaloid family. Cinchona alkaloids have been historically significant due to their diverse chiral skeletons and tunable reactions. This compound is primarily used as an alternative to quinine for treating malaria .
Mechanism of Action
Target of Action
Epicinchonidine, a type of cinchona alkaloid, has been studied for its potential to form pnicogen bonds with a variety of analytes . The primary targets of this compound are the hydroxyl group at C17 and the quinoline ring at N16 . These targets play a crucial role in the compound’s interaction with its environment and its subsequent effects.
Mode of Action
The mode of action of this compound involves non-covalent interactions of a chiral scaffold in catalysis, specifically pnicogen bonding . This interaction has the potential to control the enantiotopic face, similar to hydrogen bonding . The dominant site of pnicogen bonding in this compound is the quinoline ring (N16 atom) rather than the hydroxyl group (O36 atom) .
Biochemical Pathways
This compound affects various biochemical pathways. It’s worth noting that cinchona alkaloids, the family to which this compound belongs, have been used as powerful chiral templates for designing new organic catalysts .
Result of Action
It’s known that the compound’s interaction with its targets results in changes in the chemical structure and properties of the targets
Biochemical Analysis
Biochemical Properties
Epicinchonidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been simulated to consider whether the interaction can have the potential controlling enantiotopic face like hydrogen bonding . Among five reactive functional groups in this compound, two stable complexes of the hydroxyl group at C 17 and of the quinoline ring at N 16 with pnictide family analytes were predicted .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it was found that the dominant site of pnicogen bonding in this compound is the quinoline ring (N 16 atom) rather than the hydroxyl group (O 36 atom) .
Preparation Methods
Epicinchonidine can be synthesized through the O-tosylation of natural cinchona alkaloids. This process involves a biphasic reaction with tributylamine as a catalyst and tosyl chloride as the reagent. The hydrolysis of the O-tosyl derivatives leads to the formation of 9-epibases, including this compound . Industrial production methods often involve the extraction of cinchona alkaloids from the bark of cinchona trees, followed by chemical modifications to obtain this compound .
Chemical Reactions Analysis
Epicinchonidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Pnicogen Bonding: It forms stable complexes with pnictide family analytes, such as substituted phosphines and pnictides like PBr3, BiI3, SbI3, and AsI3.
Scientific Research Applications
Comparison with Similar Compounds
Epicinchonidine is similar to other cinchona alkaloids, such as quinine, quinidine, and cinchonidine. it is unique due to its specific stereochemistry and its ability to form stable pnicogen bonds. This makes it particularly useful in asymmetric synthesis and catalysis . Other similar compounds include:
Quinine: Known for its antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonidine: Another stereoisomer with similar applications in catalysis.
Properties
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-LSOMNZGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314486 | |
Record name | (8α,9S)-Cinchonan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-54-9, 118-10-5 | |
Record name | (8α,9S)-Cinchonan-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicinchonidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchonan-9-ol, (9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (8α,9S)-Cinchonan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinchonan-9-ol, (8α,9S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPICINCHONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385SOH9O9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes epicinchonidine and its derivatives interesting for pharmaceutical applications?
A1: this compound, a Cinchona alkaloid, and its derivatives have demonstrated potential in various biological applications. Research shows that this compound-1,2,3-triazole compounds exhibit antimalarial activity against the Plasmodium falciparum parasite, with IC50 values ranging from 2.0 to 6.8 µM []. Additionally, these compounds have shown promising anti-proliferative activity against tumor cells with a low GI50 value of 8.1 µM, while exhibiting no cytotoxicity towards the healthy cell line BJ-hTERT []. This selective toxicity towards cancerous cells makes them attractive candidates for further development as anticancer agents.
Q2: How is this compound employed in asymmetric organic synthesis?
A2: this compound and its derivatives are widely studied as chiral organocatalysts in asymmetric synthesis. One application is in the enantioselective alkylation of N- (diphenylmethylene)glycine esters, a crucial step in synthesizing optically pure α-amino acids []. Researchers have developed polystyrene-supported this compound ammonium salts that act as efficient phase-transfer catalysts for this reaction. This immobilization on a solid support enables easy recovery and reuse of the catalyst, offering a sustainable approach to asymmetric synthesis.
Q3: How do structural modifications of this compound impact its catalytic activity?
A3: Modifying the structure of this compound significantly influences its catalytic activity and selectivity. For instance, incorporating a 9-amino-9-deoxy-epicinchonidine moiety onto magnetic nanoparticles (MNPs) yields a highly efficient and recoverable catalyst for asymmetric aldol reactions []. These MNP-supported catalysts demonstrate excellent activity and stereoselectivity in the aldol reactions of cyclohexanone with various benzaldehydes, achieving high yields and enantiomeric excesses []. This highlights how strategic structural modifications can enhance the catalytic properties of this compound derivatives.
Q4: Have computational methods been used to understand the catalytic activity of this compound derivatives?
A4: Yes, Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of action and enantioselectivity of this compound-based catalysts []. For example, DFT studies on epicinchona-thiourea hybrid catalysts revealed the origin of stereoselectivity in the decarboxylative protonation of α-amino malonate hemiesters []. These calculations identified key hydrogen-bonding interactions within the catalyst-substrate complex that dictate the stereochemical outcome of the reaction, providing valuable insights for designing more efficient and selective catalysts.
Q5: What are the limitations of using this compound derivatives in a biological context?
A5: While this compound derivatives show promise as therapeutic agents, further research is needed to address potential limitations. For instance, although the this compound-1,2,3-triazole compounds showed anti-proliferative activity against tumor cells, they also exhibited activity against eqBuChE, a cholinesterase enzyme []. This finding underscores the need for further optimization of these compounds to improve their selectivity and reduce potential off-target effects. Additionally, studies investigating their absorption, distribution, metabolism, and excretion (ADME) profiles are crucial to evaluate their potential as drug candidates.
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